3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of a pyridazine derivative with cyclopropyl and trifluoroethoxy substituents. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with cyclopropyl and trifluoroethoxy reagents under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyridazine ring.
Scientific Research Applications
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine: Similar in structure but with a chlorine substituent instead of a cyclopropyl group.
3,5-Bis(2,2,2-trifluoroethoxy)pyridazine: Features two trifluoroethoxy groups on the pyridazine ring.
Uniqueness
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the presence of both cyclopropyl and trifluoroethoxy groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)5-15-8-4-3-7(13-14-8)6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYJBUAKWNEOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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